![molecular formula C9H10ClNO2 B1387788 (S)-3-Amino-2-(4-chlorophenyl)propanoic acid CAS No. 1001227-79-7](/img/structure/B1387788.png)
(S)-3-Amino-2-(4-chlorophenyl)propanoic acid
Overview
Description
®-3-Amino-2-(4-chloro-phenyl)-propionic acid is an organic compound with the molecular formula C9H10ClNO2 It is a chiral molecule, meaning it has a non-superimposable mirror image This compound is characterized by the presence of an amino group, a chloro-substituted phenyl ring, and a propionic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-2-(4-chloro-phenyl)-propionic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-chlorobenzaldehyde and glycine.
Formation of Schiff Base: The 4-chlorobenzaldehyde reacts with glycine to form a Schiff base intermediate.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired ®-3-Amino-2-(4-chloro-phenyl)-propionic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-2-(4-chloro-phenyl)-propionic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or other reduced forms.
Substitution: Hydroxyl, amino, or alkyl-substituted derivatives.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
(S)-3-Amino-2-(4-chlorophenyl)propanoic acid is utilized as a crucial intermediate in synthesizing pharmaceuticals aimed at treating neurological disorders. Its structural properties enhance the efficacy and specificity of drugs targeting neurotransmitter systems, making it a valuable compound in drug development pipelines .
Therapeutic Potential
Research indicates that this compound may serve as a precursor for novel therapeutic agents. Ongoing studies focus on its potential to modulate synaptic transmission and influence neurotransmitter release, which could lead to advancements in treatments for conditions such as depression and anxiety.
Neurotransmitter Research
Mechanistic Studies
The compound plays a vital role in understanding neurotransmitter systems. It aids researchers in elucidating the mechanisms by which drugs affect synaptic transmission and receptor activity. This knowledge is critical for developing new pharmacological therapies that target specific pathways involved in neurological disorders .
Biochemical Assays
this compound is employed in biochemical assays to evaluate enzyme activity and receptor interactions. These assays provide insights into metabolic pathways and help identify potential therapeutic targets for various diseases .
Analytical Chemistry
Detection and Quantification
This compound is utilized in analytical methods for detecting and quantifying amino acids within biological samples. Such applications are essential for nutritional studies and clinical diagnostics, where precise measurement of amino acid levels can inform treatment strategies .
Material Science
Development of New Materials
Research into this compound extends into material science, where it is explored for its potential to create polymers with enhanced properties. These materials could have applications across various industries, including electronics and biomedical engineering .
Case Studies
Mechanism of Action
The mechanism of action of ®-3-Amino-2-(4-chloro-phenyl)-propionic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with receptors or enzymes in biological systems, influencing their activity.
Pathways Involved: It can modulate signaling pathways related to neurotransmission, potentially affecting neuronal communication and function.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with a similar chloro-substituted phenyl ring.
Benzene Derivatives: Compounds like benzene and its derivatives share structural similarities with ®-3-Amino-2-(4-chloro-phenyl)-propionic acid.
Uniqueness
®-3-Amino-2-(4-chloro-phenyl)-propionic acid is unique due to its specific combination of functional groups and chiral nature, which confer distinct chemical and biological properties not found in other similar compounds.
Biological Activity
(S)-3-Amino-2-(4-chlorophenyl)propanoic acid, also known as (S)-3-amino-3-(4-chlorophenyl)propionic acid, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's structure features an amino group and a chlorophenyl moiety, which are critical for its biological activity. The presence of the chlorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Activity
Research has demonstrated that this compound exhibits notable anticancer properties. A study involving various synthesized derivatives showed that compounds derived from this structure displayed significant antiproliferative effects against cancer cell lines, including HCT-116 and HeLa cells. The IC50 values for these compounds ranged from 0.69 μM to 11 μM, indicating potent activity compared to standard chemotherapeutics like doxorubicin (IC50 = 2.29 μM) .
Table 1: Antiproliferative Activity of this compound Derivatives
Compound | Cell Line | IC50 (μM) |
---|---|---|
Doxorubicin | HeLa | 2.29 |
Derivative A | HCT-116 | 0.69 |
Derivative B | HeLa | 11 |
The anticancer effects are believed to be mediated through the inhibition of histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cell cycle progression and apoptosis. The structure-activity relationship (SAR) studies indicate that modifications to the phenyl ring can significantly enhance HDAC inhibitory activity .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. Various studies have reported its effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 µM to 156.47 µM .
Table 2: Antimicrobial Activity of this compound
Bacterial Strain | MIC (µM) |
---|---|
Staphylococcus aureus | 5.64 |
Escherichia coli | 23.15 |
Bacillus subtilis | 4.69 |
Case Studies
- In Vitro Studies : A series of in vitro assays demonstrated that derivatives of this compound could induce apoptosis in cancer cells through caspase activation pathways .
- Animal Models : In vivo studies using mouse models have indicated that treatment with this compound leads to reduced tumor growth and improved survival rates compared to untreated controls .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound has been assessed through computational modeling and experimental studies. Predictions suggest favorable gastrointestinal absorption and potential blood-brain barrier permeability, making it a candidate for central nervous system-targeted therapies .
Toxicity assessments revealed that while some derivatives exhibited moderate toxicity, others were found to be non-toxic at therapeutic doses, highlighting the importance of structural modifications in optimizing safety profiles .
Properties
IUPAC Name |
(2S)-3-amino-2-(4-chlorophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c10-7-3-1-6(2-4-7)8(5-11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFOMSKIIHPPCQ-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CN)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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